molecular formula C20H30N4O4 B7153945 N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B7153945
M. Wt: 390.5 g/mol
InChI Key: ZJZLHIOVAQPSTK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pyrrolidine ring, a morpholine moiety, and a dimethylcarbamoyl group

Properties

IUPAC Name

N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-22(2)19(25)15-6-7-17(18(13-15)27-3)21-20(26)24-8-4-5-16(24)14-23-9-11-28-12-10-23/h6-7,13,16H,4-5,8-12,14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZLHIOVAQPSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)NC(=O)N2CCCC2CN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Moiety: This step may involve nucleophilic substitution reactions to attach the morpholine group to the pyrrolidine ring.

    Attachment of the Dimethylcarbamoyl Group: This can be done using carbamoylation reactions, where dimethylcarbamoyl chloride reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.

    Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylcarbamoyl)-2-methoxyphenyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.

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